molecular formula C37H49Cl3FN5O2 B8086988 [3-[2,3-dimethyl-1-[3-(4-methylpiperazin-1-yl)propyl]indol-5-yl]oxyphenyl]-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]methanone;trihydrochloride

[3-[2,3-dimethyl-1-[3-(4-methylpiperazin-1-yl)propyl]indol-5-yl]oxyphenyl]-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]methanone;trihydrochloride

Cat. No.: B8086988
M. Wt: 721.2 g/mol
InChI Key: IUOBZKJSPTZCIY-UHFFFAOYSA-N
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Description

[3-[2,3-dimethyl-1-[3-(4-methylpiperazin-1-yl)propyl]indol-5-yl]oxyphenyl]-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]methanone;trihydrochloride is a potent inhibitor of tropomyosin, a protein that plays a crucial role in the regulation of actin filaments in cells. This compound has shown significant efficacy in inhibiting the growth of human melanoma cell lines, with an inhibition concentration (IC50) ranging from 3.83 to 6.84 micromolar . It is primarily used in scientific research for its potential as an anti-cancer agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ATM-3507 involves the incorporation of the compound into the coiled coil overlap region of the cancer-associated tropomyosin isoform Tpm3.1. During the co-polymerization of Tpm3.1 with actin, ATM-3507 is integrated into the filaments, saturating at approximately one molecule per Tpm3.1 dimer . The synthetic route typically involves the use of specific peptides containing the C-terminus and N-terminus of Tpm3.1, forming the overlap junction at the interface of adjacent Tpm3.1 dimers .

Industrial Production Methods

Industrial production of ATM-3507 is not extensively documented, but it generally involves large-scale synthesis using the same principles as laboratory synthesis. The compound is produced in solid form, with a molecular weight of 721.17 grams per mole and a chemical formula of C37H49Cl3FN5O2 .

Chemical Reactions Analysis

Types of Reactions

ATM-3507 primarily undergoes substitution reactions due to its complex structure. It is poorly incorporated into preformed Tpm3.1/actin co-polymers, indicating that its reactivity is highly specific to the co-polymerization process .

Common Reagents and Conditions

The synthesis and reactions involving ATM-3507 typically require controlled conditions, including specific temperatures and pH levels to ensure the stability of the compound. Common reagents include peptides containing the C-terminus and N-terminus of Tpm3.1 .

Major Products Formed

The major product formed from the reaction of ATM-3507 with Tpm3.1 is a stable co-polymer that integrates into the actin filaments, altering their interactions with actin-binding proteins and myosin motors .

Comparison with Similar Compounds

Properties

IUPAC Name

[3-[2,3-dimethyl-1-[3-(4-methylpiperazin-1-yl)propyl]indol-5-yl]oxyphenyl]-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]methanone;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H46FN5O2.3ClH/c1-28-29(2)43(16-5-15-40-20-18-39(3)19-21-40)36-13-12-34(27-35(28)36)45-33-7-4-6-31(26-33)37(44)42-24-22-41(23-25-42)17-14-30-8-10-32(38)11-9-30;;;/h4,6-13,26-27H,5,14-25H2,1-3H3;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOBZKJSPTZCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)OC3=CC=CC(=C3)C(=O)N4CCN(CC4)CCC5=CC=C(C=C5)F)CCCN6CCN(CC6)C)C.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H49Cl3FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

721.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-[2,3-dimethyl-1-[3-(4-methylpiperazin-1-yl)propyl]indol-5-yl]oxyphenyl]-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]methanone;trihydrochloride
Reactant of Route 2
Reactant of Route 2
[3-[2,3-dimethyl-1-[3-(4-methylpiperazin-1-yl)propyl]indol-5-yl]oxyphenyl]-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]methanone;trihydrochloride
Reactant of Route 3
Reactant of Route 3
[3-[2,3-dimethyl-1-[3-(4-methylpiperazin-1-yl)propyl]indol-5-yl]oxyphenyl]-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]methanone;trihydrochloride
Reactant of Route 4
Reactant of Route 4
[3-[2,3-dimethyl-1-[3-(4-methylpiperazin-1-yl)propyl]indol-5-yl]oxyphenyl]-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]methanone;trihydrochloride
Reactant of Route 5
Reactant of Route 5
[3-[2,3-dimethyl-1-[3-(4-methylpiperazin-1-yl)propyl]indol-5-yl]oxyphenyl]-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]methanone;trihydrochloride
Reactant of Route 6
Reactant of Route 6
[3-[2,3-dimethyl-1-[3-(4-methylpiperazin-1-yl)propyl]indol-5-yl]oxyphenyl]-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]methanone;trihydrochloride

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